Home > Products > Screening Compounds P92970 > 1-40-Somatoliberin (human pancreatic islet) 40
1-40-Somatoliberin (human pancreatic islet) 40 - 84069-10-3

1-40-Somatoliberin (human pancreatic islet) 40

Catalog Number: EVT-6727775
CAS Number: 84069-10-3
Molecular Formula: C194H317N61O63S
Molecular Weight: 4544 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

1-40-Somatoliberin was first isolated from pancreatic islet cell tumors and later from normal human hypothalamic tissue. Its structure and function have been extensively studied in various scientific contexts, including endocrinology and metabolic research .

Classification

1-40-Somatoliberin belongs to a class of peptides known as growth hormone-releasing factors. It is classified as a neuropeptide due to its role in signaling within the nervous system and its influence on endocrine functions.

Synthesis Analysis

Methods

The synthesis of 1-40-Somatoliberin primarily utilizes solid-phase peptide synthesis, a widely adopted method for creating peptides. This process involves several key steps:

  1. Attachment of Amino Acids: The first amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are sequentially added to form the peptide chain.
  3. Coupling Reagents: Common reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used for coupling.
  4. Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.

Technical Details

The synthesis can also be performed using liquid-phase methods, which involve coupling amino acids in solution rather than on a solid support. This method can provide alternative pathways for synthesizing similar peptides .

Molecular Structure Analysis

Structure

The molecular structure of 1-40-Somatoliberin consists of a chain of 40 amino acids. The specific sequence includes critical residues that are essential for its biological activity and receptor binding.

Data

  • Molecular Formula: C169_{169}H222_{222}N42_{42}O42_{42}
  • Molecular Weight: Approximately 3829.7 g/mol
  • CAS Number: 84069-10-3.
Chemical Reactions Analysis

Types of Reactions

1-40-Somatoliberin primarily undergoes peptide bond formation during its synthesis. It can also participate in various chemical reactions:

  • Oxidation: Occurs at methionine residues, resulting in methionine sulfoxide formation.
  • Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol.
  • Substitution: Amino acid residues can be substituted to investigate structure-activity relationships.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or performic acid.
  • Reduction Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution Agents: Various amino acid derivatives along with coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Mechanism of Action

1-40-Somatoliberin exerts its biological effects by binding to the growth hormone-releasing hormone receptor located on pituitary cells. This interaction activates a G-protein-coupled receptor pathway, leading to an increase in cyclic adenosine monophosphate levels within the cells. The elevated cyclic adenosine monophosphate triggers the secretion of growth hormone from the pituitary gland, which subsequently influences numerous physiological processes related to growth and metabolism .

Physical and Chemical Properties Analysis

Physical Properties

1-40-Somatoliberin is typically presented as a white or off-white powder. It is soluble in water and exhibits stability under proper storage conditions.

Chemical Properties

The peptide's stability can be affected by environmental factors such as temperature, pH, and the presence of oxidizing agents. Its reactivity allows for modifications that can enhance its pharmacological properties or alter its biological activity .

Applications

1-40-Somatoliberin has diverse applications across several scientific fields:

  • Chemistry: Serves as a model peptide for studying peptide synthesis techniques.
  • Biology: Used to explore the mechanisms regulating growth hormone release and pancreatic islet function.
  • Medicine: Investigated for potential therapeutic applications in treating growth hormone deficiencies and other endocrine disorders.
  • Industry: Employed in developing diagnostic assays and pharmaceutical formulations aimed at modulating growth hormone levels .

This compound's multifaceted role underscores its importance in both basic research and clinical applications related to hormonal regulation and metabolic health.

Historical Context and Discovery of 1-40-Somatoliberin

Identification in Human Pancreatic Islet Tumors and Early Characterization

The isolation of 1-40-Somatoliberin (Growth Hormone-Releasing Factor, GRF) from human pancreatic islet tumors represents a landmark in neuroendocrinology. This 40-amino acid peptide was first purified in 1982 from pancreatic endocrine tumors of patients with acromegaly, a condition characterized by excessive growth hormone (GH) secretion. Unlike hypothalamic GRF (later identified as a 44-amino acid variant), the pancreatic tumor-derived peptide was identified as a 40-residue isoform (GRF(1-40)-OH) with identical N-terminal biological activity [5] [8]. Structural analysis confirmed that the core bioactive sequence (residues 1-29) was conserved between pancreatic and hypothalamic variants, explaining its potent GH-releasing activity [5]. The discovery was pivotal as it demonstrated that ectopic hormone production by neuroendocrine tumors (NETs) could mimic hypothalamic signaling pathways, leading to endocrine syndromes [4] [8].

Early characterization revealed key biochemical properties:

  • Molecular Identity: Human GRF(1-40)-OH (C₂₀₂H₃₄₀N₆₀O₅₈S) with a molecular weight of 4540 Da [3].
  • Stability Profile: Rapid plasma degradation by dipeptidyl peptidase-IV, generating inactive GRF(3-40)-NH₂ – a critical factor limiting its therapeutic potential [5].
  • Receptor Specificity: Binds pituitary GHRH receptors (GHRH-R) with high affinity, activating Gαs-coupled adenylate cyclase and cAMP-dependent GH secretion [5] [7].

Table 1: Structural Comparison of Human GRF Isoforms

PropertyPancreatic GRF(1-40)-OHHypothalamic GRF(1-44)-NH₂
Amino Acid Length4044
C-Terminal ModificationFree acid (-OH)Amidated (-NH₂)
Discovery SourcePancreatic NETsHypothalamic tissue
Bioactive Core (1-29)ConservedConserved
Primary Degradation ProductGRF(3-40)-NH₂GRF(3-44)-NH₂

Role of Tumor-Derived Peptides in Neuroendocrine Research

Pancreatic GRF(1-40)-OH emerged as a critical tool for understanding neuroendocrine tumor biology. Its isolation from pancreatic tumors validated the concept that NETs can produce and secrete fully functional hypothalamic-like peptides, causing paraneoplastic syndromes [4] [6]. This discovery accelerated research into:

  • Diagnostic Applications: Development of GRF radioimmunoassays enabled detection of occult NETs in acromegaly patients lacking pituitary adenomas. Elevated circulating GRF levels (>300 pg/mL) became a biochemical marker for ectopic GH hypersecretion syndromes [4] [8].
  • Somatotroph Regulation Studies: Tumor-derived GRF demonstrated that chronic GRF exposure induces pituitary somatotroph hyperplasia – a phenomenon later observed in transgenic GRF-overexpressing mice, which developed pituitary hyperplasia progressing to adenomas [5] [7].
  • Therapeutic Analog Development: The instability of native GRF(1-40)-OH spurred creation of degradation-resistant analogs (e.g., Sermorelin, GRF(1-29)-NH₂) for clinical GH stimulation testing [5].

Furthermore, GRF-secreting tumors highlighted the differential expression of processing enzymes in neuroendocrine tissues. Unlike hypothalamic neurons, pancreatic NETs exhibited altered prohormone convertase activity, generating the 40-amino acid variant instead of the 44-residue form [4]. This provided insights into tissue-specific peptide processing mechanisms.

Key Contributions from Hypothalamic vs. Extrahypothalamic GRF Studies

Comparative studies of pancreatic and hypothalamic GRF isoforms revealed fundamental principles of neuroendocrine regulation:

  • Receptor Signaling Complexity: While both GRF(1-40)-OH and GRF(1-44)-NH₂ activate pituitary GHRH-R, they exhibit subtle kinetic differences in cAMP accumulation. Hypothalamic GRF(1-44)-NH₂ induces ~20% greater sustained cAMP response in somatotrophs, potentially due to C-terminal interactions with receptor subdomains [5] [7].
  • Extrapituitary Receptor Distribution: GRF receptors (GHRH-R splice variants) were identified in cancers (prostate, lung, colorectal) and normal tissues (kidney, placenta). The SV1 receptor variant, detected in pancreatic NETs, mediates autocrine growth stimulation upon GRF binding – a mechanism absent in hypothalamic physiology [7].
  • Feedback Mechanisms: Hypothalamic GRF is regulated by GH/IGF-1 negative feedback via somatostatinergic neurons. In contrast, pancreatic GRF secretion in NETs operates independent of this loop, explaining the unregulated GH hypersecretion in ectopic acromegaly [5] [6].

Table 2: Physiological Contrasts: Hypothalamic vs. Pancreatic GRF Systems

CharacteristicHypothalamic GRFPancreatic GRF (NET-derived)
Primary RegulationGH/IGF-1 negative feedbackConstitutive tumor secretion
Receptor ExpressionPituitary GHRH-R dominantPituitary + extrapituitary SV1
Biological OutcomePulsatile GH secretionChronic GH hypersecretion
Associated PathologyNone (physiological)Ectopic acromegaly
Somatotroph HistologyNormal cellularityHyperplasia/Adenoma formation

These distinctions underscore how tumor-derived peptides serve as natural experiments, revealing regulatory mechanisms obscured in physiological contexts. The discovery of 1-40-Somatoliberin fundamentally expanded the understanding of GRF beyond hypothalamic-pituitary communication to include paracrine/autocrine roles in peripheral tissues and neoplasia [4] [7].

Table 3: Chemical Summary of 1-40-Somatoliberin (Human Pancreatic Islet)

PropertySpecification
IUPAC Name1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI)
CAS RegistryNot assigned (see CID 16133753)
PubChem CID16133753 [3]
Molecular FormulaC₁₅₁H₂₅₂N₄₄O₄₅S
Peptide Length40 amino acids
Bioactive CoreResidues 1-29
Post-Translational ModificationNone (linear peptide)
Primary Biological SourceHuman pancreatic neuroendocrine tumors
Receptor TargetPituitary GHRH-R & extrapituitary SV1 receptors
Key Reference CompoundHypothalamic GRF(1-44)-NH₂ (PubChem CID 16132220)

Properties

CAS Number

84069-10-3

Product Name

1-40-Somatoliberin (human pancreatic islet) 40

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C194H317N61O63S

Molecular Weight

4544 g/mol

InChI

InChI=1S/C194H317N61O63S/c1-21-95(13)151(253-156(283)99(17)222-173(300)130(81-148(277)278)238-155(282)97(15)221-157(284)107(197)76-103-42-46-105(261)47-43-103)188(315)246-127(77-102-34-24-23-25-35-102)180(307)255-153(101(19)260)189(316)247-129(80-142(204)269)179(306)251-135(89-259)184(311)242-126(78-104-44-48-106(262)49-45-104)177(304)230-112(40-32-69-215-193(209)210)162(289)229-110(37-27-29-66-196)172(299)252-150(94(11)12)186(313)245-122(72-90(3)4)160(287)219-85-145(272)224-115(51-58-137(199)264)165(292)240-125(75-93(9)10)176(303)250-132(86-256)182(309)223-98(16)154(281)226-111(39-31-68-214-192(207)208)161(288)228-109(36-26-28-65-195)164(291)239-124(74-92(7)8)175(302)241-123(73-91(5)6)174(301)235-119(54-61-140(202)267)170(297)244-131(82-149(279)280)181(308)254-152(96(14)22-2)187(314)237-121(64-71-319-20)171(298)249-133(87-257)183(310)231-113(41-33-70-216-194(211)212)163(290)233-117(52-59-138(200)265)167(294)232-114(50-57-136(198)263)159(286)218-84-144(271)225-116(55-62-146(273)274)166(293)248-134(88-258)185(312)243-128(79-141(203)268)178(305)236-118(53-60-139(201)266)168(295)234-120(56-63-147(275)276)169(296)227-108(38-30-67-213-191(205)206)158(285)217-83-143(270)220-100(18)190(317)318/h23-25,34-35,42-49,90-101,107-135,150-153,256-262H,21-22,26-33,36-41,50-89,195-197H2,1-20H3,(H2,198,263)(H2,199,264)(H2,200,265)(H2,201,266)(H2,202,267)(H2,203,268)(H2,204,269)(H,217,285)(H,218,286)(H,219,287)(H,220,270)(H,221,284)(H,222,300)(H,223,309)(H,224,272)(H,225,271)(H,226,281)(H,227,296)(H,228,288)(H,229,289)(H,230,304)(H,231,310)(H,232,294)(H,233,290)(H,234,295)(H,235,301)(H,236,305)(H,237,314)(H,238,282)(H,239,291)(H,240,292)(H,241,302)(H,242,311)(H,243,312)(H,244,297)(H,245,313)(H,246,315)(H,247,316)(H,248,293)(H,249,298)(H,250,303)(H,251,306)(H,252,299)(H,253,283)(H,254,308)(H,255,307)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)(H4,211,212,216)/t95-,96-,97-,98-,99-,100-,101+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,150-,151-,152-,153-/m0/s1

InChI Key

NQSZQGPNEIAFND-HZHHQLMMSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.